molecular formula C9H5ClF3NO3 B13493712 Benzoic acid, 2-trifluoroacetylamino-6-chloro-

Benzoic acid, 2-trifluoroacetylamino-6-chloro-

Cat. No.: B13493712
M. Wt: 267.59 g/mol
InChI Key: VZMACVGAZYRBRY-UHFFFAOYSA-N
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Description

2-Chloro-6-(2,2,2-trifluoroacetamido)benzoic acid is a chemical compound with the molecular formula C9H5ClF3NO3 and a molecular weight of 267.59 g/mol It is characterized by the presence of a chloro group, a trifluoroacetamido group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2,2,2-trifluoroacetamido)benzoic acid typically involves the introduction of the trifluoroacetamido group onto a chlorinated benzoic acid derivative. One common method involves the reaction of 2-chlorobenzoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2,2,2-trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted benzoic acid derivatives.

    Hydrolysis: Formation of amines and trifluoroacetic acid.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

2-Chloro-6-(2,2,2-trifluoroacetamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2,2,2-trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(2,2,2-trifluoroacetamido)benzoic acid is unique due to the presence of both a chloro group and a trifluoroacetamido group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H5ClF3NO3

Molecular Weight

267.59 g/mol

IUPAC Name

2-chloro-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid

InChI

InChI=1S/C9H5ClF3NO3/c10-4-2-1-3-5(6(4)7(15)16)14-8(17)9(11,12)13/h1-3H,(H,14,17)(H,15,16)

InChI Key

VZMACVGAZYRBRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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